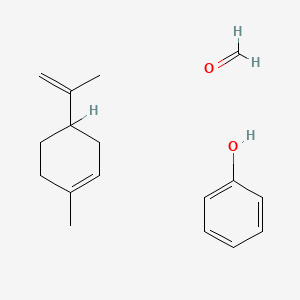
Formaldehyde;1-methyl-4-prop-1-en-2-ylcyclohexene;phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, formaldehyde, dipentene polymer is a synthetic polymer formed by the reaction of phenol, formaldehyde, and dipentene. This compound is part of the phenolic resin family, known for its high mechanical strength, thermal stability, and resistance to chemicals. Phenolic resins were among the first synthetic polymers to be commercialized and have been widely used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, formaldehyde, dipentene polymer is synthesized through a step-growth polymerization reaction. The process involves the reaction of phenol with formaldehyde in the presence of an acid or base catalyst.
Thermosetting Network Polymer: Phenol and formaldehyde are reacted directly to form a highly cross-linked polymer.
Novolac: Phenol is reacted with a limited amount of formaldehyde to produce a prepolymer, which can be further cured with additional formaldehyde and heat.
Industrial Production Methods
In industrial settings, the production of phenol, formaldehyde, dipentene polymer involves several steps:
Preparation and Loading of Raw Materials: Phenol, formaldehyde, and dipentene are prepared and loaded into reactors.
Condensation Reaction: The raw materials undergo a condensation reaction to form phenol alcohols.
Polycondensation: The phenol alcohols undergo polycondensation to form the polymer.
Cooling and Packaging: The polymer is cooled, drained, and packaged for use.
Chemical Reactions Analysis
Types of Reactions
Phenol, formaldehyde, dipentene polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert quinones back to phenolic compounds.
Substitution: The polymer can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products
The major products formed from these reactions include various phenolic derivatives, quinones, and substituted phenolic compounds .
Scientific Research Applications
Phenol, formaldehyde, dipentene polymer has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other polymers and as a reagent in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy due to its excellent embedding properties.
Medicine: Utilized in the development of medical devices and drug delivery systems.
Industry: Widely used in the production of adhesives, coatings, and molding compounds.
Mechanism of Action
The mechanism of action of phenol, formaldehyde, dipentene polymer involves the formation of a highly cross-linked network through polycondensation reactions. The molecular targets include hydroxyl groups on phenol and formaldehyde, which react to form methylene and ether bridges. These bridges create a three-dimensional network that imparts high mechanical strength and thermal stability to the polymer .
Comparison with Similar Compounds
Phenol, formaldehyde, dipentene polymer can be compared with other similar compounds such as:
Phenol-formaldehyde resin: Similar in structure but lacks the dipentene component, resulting in different mechanical and thermal properties.
Epoxy resin: Formed by the reaction of epichlorohydrin with bisphenol A, known for its high adhesive strength and chemical resistance.
Urea-formaldehyde resin: Formed by the reaction of urea with formaldehyde, commonly used in adhesives and finishes.
Conclusion
Phenol, formaldehyde, dipentene polymer is a versatile compound with significant industrial and scientific applications. Its unique properties, such as high mechanical strength and thermal stability, make it a valuable material in various fields.
Properties
CAS No. |
68052-67-5 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
formaldehyde;1-methyl-4-prop-1-en-2-ylcyclohexene;phenol |
InChI |
InChI=1S/C10H16.C6H6O.CH2O/c1-8(2)10-6-4-9(3)5-7-10;7-6-4-2-1-3-5-6;1-2/h4,10H,1,5-7H2,2-3H3;1-5,7H;1H2 |
InChI Key |
PMUDDXROQIJQKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(=C)C.C=O.C1=CC=C(C=C1)O |
Related CAS |
68052-67-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



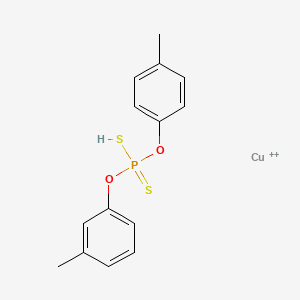
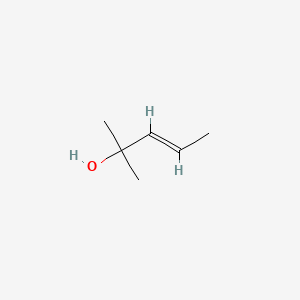
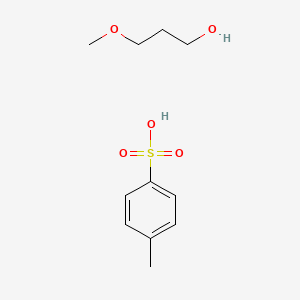

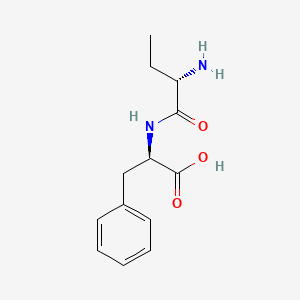
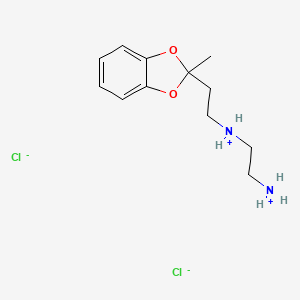
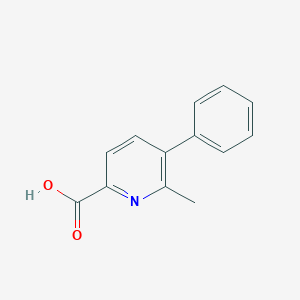

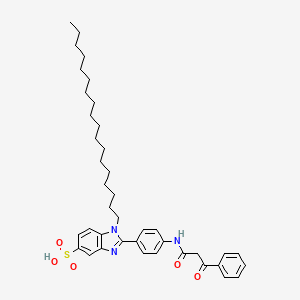
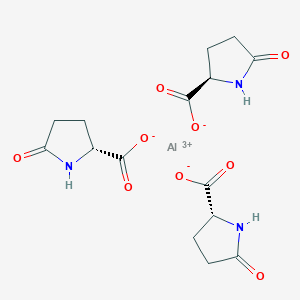
![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)
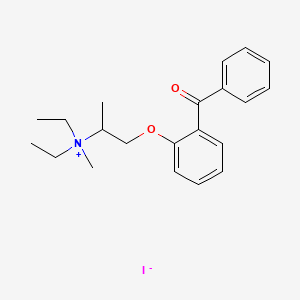
![Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-](/img/structure/B13769853.png)
